REACTION_CXSMILES
|
[O:1]=[CH:2][C@@H:3]([C@H]([C@@H]([C@@H](CO)O)O)O)O.[CH3:13][C@@:14]12[C@@H:23](CC[C@@](O)(C=C)C)[C@@:22]([OH:32])([CH3:31])[CH2:21][CH2:20][C@H:19]1[C:18]([CH3:34])([CH3:33])[CH2:17][CH2:16][CH2:15]2>>[OH:32][C:22]1([CH3:31])[CH2:21][CH2:20][CH:19]2[C:18]([CH3:33])([CH2:17][CH2:16][CH2:15][C:14]2([CH3:13])[CH3:23])[CH:34]1[CH2:3][CH2:2][OH:1]
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
|
Name
|
Tween-80
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
Sclareol
|
Quantity
|
10 mg
|
Type
|
reactant
|
Smiles
|
C[C@]12CCCC([C@@H]1CC[C@@]([C@@H]2CC[C@](C)(C=C)O)(C)O)(C)C
|
Name
|
Sclareol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@]12CCCC([C@@H]1CC[C@@]([C@@H]2CC[C@](C)(C=C)O)(C)O)(C)C
|
Name
|
Tween-80
|
Quantity
|
8 g
|
Type
|
solvent
|
Smiles
|
|
Name
|
H2KPO4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
MgSO4.7H2O
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
NH4NO3
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to each flask
|
Type
|
CUSTOM
|
Details
|
Each flask was inoculated with 5% by volume of three days
|
Duration
|
3 d
|
Type
|
ADDITION
|
Details
|
was added in portions during the next 5 days, afterwhich the incubation
|
Duration
|
5 d
|
Type
|
WAIT
|
Details
|
was continued for a further 4 days
|
Duration
|
4 d
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
provided a crude
|
Type
|
EXTRACTION
|
Details
|
extract (4.0 g), which
|
Type
|
CUSTOM
|
Details
|
was crystallized from hexane/chloroform
|
Reaction Time |
3.5 (± 0.5) d |
Name
|
|
Type
|
product
|
Smiles
|
OC1(C(C2(CCCC(C2CC1)(C)C)C)CCO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O:1]=[CH:2][C@@H:3]([C@H]([C@@H]([C@@H](CO)O)O)O)O.[CH3:13][C@@:14]12[C@@H:23](CC[C@@](O)(C=C)C)[C@@:22]([OH:32])([CH3:31])[CH2:21][CH2:20][C@H:19]1[C:18]([CH3:34])([CH3:33])[CH2:17][CH2:16][CH2:15]2>>[OH:32][C:22]1([CH3:31])[CH2:21][CH2:20][CH:19]2[C:18]([CH3:33])([CH2:17][CH2:16][CH2:15][C:14]2([CH3:13])[CH3:23])[CH:34]1[CH2:3][CH2:2][OH:1]
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
|
Name
|
Tween-80
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
Sclareol
|
Quantity
|
10 mg
|
Type
|
reactant
|
Smiles
|
C[C@]12CCCC([C@@H]1CC[C@@]([C@@H]2CC[C@](C)(C=C)O)(C)O)(C)C
|
Name
|
Sclareol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@]12CCCC([C@@H]1CC[C@@]([C@@H]2CC[C@](C)(C=C)O)(C)O)(C)C
|
Name
|
Tween-80
|
Quantity
|
8 g
|
Type
|
solvent
|
Smiles
|
|
Name
|
H2KPO4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
MgSO4.7H2O
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
NH4NO3
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to each flask
|
Type
|
CUSTOM
|
Details
|
Each flask was inoculated with 5% by volume of three days
|
Duration
|
3 d
|
Type
|
ADDITION
|
Details
|
was added in portions during the next 5 days, afterwhich the incubation
|
Duration
|
5 d
|
Type
|
WAIT
|
Details
|
was continued for a further 4 days
|
Duration
|
4 d
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
provided a crude
|
Type
|
EXTRACTION
|
Details
|
extract (4.0 g), which
|
Type
|
CUSTOM
|
Details
|
was crystallized from hexane/chloroform
|
Reaction Time |
3.5 (± 0.5) d |
Name
|
|
Type
|
product
|
Smiles
|
OC1(C(C2(CCCC(C2CC1)(C)C)C)CCO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O:1]=[CH:2][C@@H:3]([C@H]([C@@H]([C@@H](CO)O)O)O)O.[CH3:13][C@@:14]12[C@@H:23](CC[C@@](O)(C=C)C)[C@@:22]([OH:32])([CH3:31])[CH2:21][CH2:20][C@H:19]1[C:18]([CH3:34])([CH3:33])[CH2:17][CH2:16][CH2:15]2>>[OH:32][C:22]1([CH3:31])[CH2:21][CH2:20][CH:19]2[C:18]([CH3:33])([CH2:17][CH2:16][CH2:15][C:14]2([CH3:13])[CH3:23])[CH:34]1[CH2:3][CH2:2][OH:1]
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
|
Name
|
Tween-80
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
Sclareol
|
Quantity
|
10 mg
|
Type
|
reactant
|
Smiles
|
C[C@]12CCCC([C@@H]1CC[C@@]([C@@H]2CC[C@](C)(C=C)O)(C)O)(C)C
|
Name
|
Sclareol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@]12CCCC([C@@H]1CC[C@@]([C@@H]2CC[C@](C)(C=C)O)(C)O)(C)C
|
Name
|
Tween-80
|
Quantity
|
8 g
|
Type
|
solvent
|
Smiles
|
|
Name
|
H2KPO4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
MgSO4.7H2O
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
NH4NO3
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to each flask
|
Type
|
CUSTOM
|
Details
|
Each flask was inoculated with 5% by volume of three days
|
Duration
|
3 d
|
Type
|
ADDITION
|
Details
|
was added in portions during the next 5 days, afterwhich the incubation
|
Duration
|
5 d
|
Type
|
WAIT
|
Details
|
was continued for a further 4 days
|
Duration
|
4 d
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
provided a crude
|
Type
|
EXTRACTION
|
Details
|
extract (4.0 g), which
|
Type
|
CUSTOM
|
Details
|
was crystallized from hexane/chloroform
|
Reaction Time |
3.5 (± 0.5) d |
Name
|
|
Type
|
product
|
Smiles
|
OC1(C(C2(CCCC(C2CC1)(C)C)C)CCO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |